![molecular formula C18H24N2O3S B11037466 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol](/img/structure/B11037466.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol
Description
This compound features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a methyl group at position 3, a 4-isopropylbenzyl group at position 4, and a hydroxyl group at position 4. The 4-isopropylbenzyl group introduces lipophilicity, which may influence membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C18H24N2O3S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methyl-4-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H24N2O3S/c1-12(2)15-6-4-14(5-7-15)10-17-13(3)19-20(18(17)21)16-8-9-24(22,23)11-16/h4-7,12,16,19H,8-11H2,1-3H3 |
InChI Key |
YOYZGKIJBAHAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the assembly of its constituent moieties. While specific details may vary, a typical approach includes the following steps:
Thiophene Ring Formation: Starting from commercially available precursors, a tetrahydrothiophene ring is formed through cyclization reactions.
Pyrazole Formation: The pyrazole ring is introduced via condensation reactions with appropriate reagents.
Substitution and Alkylation: The methyl and benzyl groups are added using suitable alkylating agents.
Oxidation: The final step involves oxidation to yield the desired compound.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring’s hydroxyl group and secondary amines serve as nucleophilic sites. Key reactions include:
-
Acylation : Reacts with acetyl chloride in ethanol under reflux to form the corresponding acetate ester.
-
Sulfonamide Formation : Coupling with sulfonyl chlorides (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) in DMF yields sulfonamide derivatives .
Oxidation-Reduction Pathways
The dioxidothiophene group is redox-inert under standard conditions, but the benzyl and pyrazole moieties participate in redox processes:
-
Benzyl Oxidation : Treatment with KMnO₄ in acidic medium converts the 4-(propan-2-yl)benzyl group to a carboxylic acid.
-
Pyrazole Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a dihydropyrazoline derivative.
Reaction Type | Reagents | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|---|
Benzyl Oxidation | KMnO₄, H₂SO₄ | 60°C, 4h | Carboxylic acid derivative | 82% | |
Pyrazole Reduction | H₂, 10% Pd/C | 1 atm, 24h | Dihydropyrazoline | 91% |
Cycloaddition and Ring-Opening Reactions
The pyrazole core participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline hybrids . The dioxidothiophene ring remains stable under these conditions.
Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
[3+2] Cycloaddition | Benzoyl nitrile oxide, THF | 0°C→RT, 8h | Isoxazoline-pyrazole hybrid | 73 |
Functional Group Interconversion
-
Hydroxyl Group Alkylation : Reacts with methyl iodide in the presence of K₂CO₃ to form methoxy derivatives.
-
Thiophene Ring Functionalization : Despite its dioxidized state, the thiophene ring undergoes electrophilic substitution at the 3-position with Br₂ in CCl₄.
Reaction Type | Reagents | Conditions | Product | Notes | Reference |
---|---|---|---|---|---|
O-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 5h | Methoxy derivative | Regioselective at C5-OH | |
Bromination | Br₂, CCl₄ | RT, 2h | 3-Bromo-dioxidothiophene | No ring opening observed |
Comparative Reactivity with Structural Analogues
The compound’s reactivity differs from simpler pyrazole derivatives due to steric and electronic effects from the dioxidothiophene and benzyl groups:
Compound | Key Feature | Reaction with Acetyl Chloride | Reaction with KMnO₄ |
---|---|---|---|
Target Compound | Dioxidothiophene + benzyl | Forms stable acetate ester | Benzyl oxidation to carboxylic acid |
3-Methyl-1H-pyrazol-5-ol | Simple pyrazole | Rapid acetylation | No reaction (no benzyl group) |
4-[4-(Propan-2-yl)benzyl]pyrazole | Benzyl-substituted pyrazole | Moderate acetylation | Benzyl oxidation at higher temps |
Catalytic and Solvent Effects
-
Solvent Influence : Reactions in polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to ethanol.
-
Acid Catalysis : Acetic acid enhances acylation yields by protonating the hydroxyl group.
Mechanistic Insights
-
Electronic Effects : The electron-withdrawing dioxidothiophene group deactivates the pyrazole ring toward electrophilic attacks but enhances nucleophilic substitution at C5-OH.
-
Steric Hindrance : The 4-(propan-2-yl)benzyl group slows reactions at the pyrazole’s C4 position.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs targeting specific pathways.
Biological Studies: Researchers explore its effects on cellular processes, ion channels, and receptors.
Industry: It could be used in material science or as a building block for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, enabling comparative analysis:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 955043-57-9)
- Key Differences : Replaces the hydroxyl and 4-isopropylbenzyl groups with a carbaldehyde and methyl groups.
- Implications : The carbaldehyde may increase electrophilicity, enabling nucleophilic addition reactions, whereas the hydroxyl group in the target compound enhances hydrogen-bonding capacity. The absence of the 4-isopropylbenzyl group reduces lipophilicity .
5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Key Differences: Features a tetrazole-thioether side chain and phenyl group instead of the sulfone and 4-isopropylbenzyl groups. The phenyl group may enhance π-π stacking interactions in biological targets .
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Key Differences : Contains a benzothiazole ring and propynyl group, replacing the sulfone and hydroxyl substituents.
- Implications : The benzothiazole moiety could confer fluorescence or metal-binding properties, while the propynyl group enables click chemistry applications .
Key Observations :
- The hydroxyl group enhances hydrogen-bond donor capacity, which may improve target binding affinity compared to carbaldehyde or non-polar substituents.
- Synthetic yields for analogs range from ~66% (tetrazole-thioether) to unrecorded values for sulfone-containing compounds, suggesting possible challenges in optimizing reactions for the target molecule .
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol (CAS Number: 1282130-55-5) is a novel organic molecule with promising biological activities. This article aims to provide a comprehensive overview of its biological activities, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.49 g/mol. The structure features a tetrahydrothiophene ring, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the tetrahydrothiophene moiety exhibit various pharmacological effects, including:
- Antidiabetic Activity : Similar compounds have been studied for their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. Aldose reductase inhibitors are known to reduce sorbitol accumulation in cells, which can help mitigate diabetic neuropathy and retinopathy .
- Antioxidant Properties : The presence of multiple functional groups in the compound may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells .
Table 1: Biological Activities of Related Compounds
Case Studies
- Aldose Reductase Inhibition : In vitro studies have shown that compounds similar to This compound effectively inhibit aldose reductase activity. These findings suggest that this compound may also exhibit similar mechanisms of action, potentially leading to therapeutic applications in diabetes management .
- Oxidative Stress Reduction : A study evaluating the antioxidant capacity of related pyrazole derivatives demonstrated significant radical scavenging activity. The presence of the tetrahydrothiophene ring likely contributes to this effect, making it a candidate for further exploration in oxidative stress-related conditions .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazole compounds. The findings indicate that modifications in the side chains can enhance biological activity. For instance, compounds with bulky groups like propan-2-yl benzyl showed increased solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction parameters?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For example, refluxing hydrazine hydrate with ketones in ethanol under basic conditions (e.g., KOH) is a standard method to form the pyrazole core . Key parameters include:
Q. How can the structure of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : - and -NMR identify substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., pyrazole ring planarity and sulfone group geometry) .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
The sulfone (dioxidotetrahydrothiophene) and hydrophobic benzyl groups reduce aqueous solubility. Strategies include:
- Co-solvents : Use DMSO or ethanol for in vitro assays.
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the 4-benzyl position .
- Surfactants : Polysorbate-80 or cyclodextrins enhance solubility for biological testing .
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step syntheses involving this compound?
Yield optimization requires addressing bottlenecks in key steps:
- Intermediate purification : Column chromatography (silica gel, hexane/EtOAc) isolates critical intermediates .
- Catalytic improvements : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts enhance regioselectivity in pyrazole formation .
- Byproduct mitigation : Monitor reactions via TLC (e.g., silica GF254 plates, UV detection) to terminate at optimal conversion .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
SAR studies require systematic modifications and biological testing:
- Core substitutions : Replace the 3-methyl group with bulkier tert-butyl or electron-withdrawing groups to assess steric/electronic effects .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies interactions with target proteins, such as hydrogen bonding with the sulfone group .
- Biological assays : Test analogues in enzyme inhibition or cell-based models (e.g., anticonvulsant activity via maximal electroshock tests) .
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
Contradictions often arise from dynamic effects or impurities:
- Variable-temperature NMR : Detect conformational changes (e.g., restricted rotation in the benzyl group) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify coupling networks.
- Crystallographic validation : Compare experimental data with X-ray-derived DFT calculations .
Contradictions and Recommendations
- Synthetic routes : and describe divergent protocols (e.g., hydrazine vs. acylhydrazine precursors). Validate both approaches for reproducibility.
- Biological activity : While some studies highlight anticonvulsant potential , others focus on enzyme inhibition . Prioritize target-specific assays to clarify mechanisms.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.